1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride
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Description
1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C8H6ClN3O and its molecular weight is 195.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzotriazole derivatives, such as 5-methyl-1h-benzotriazole, are used as corrosion inhibitors for metals, particularly copper .
Mode of Action
Benzotriazole and its derivatives are known to form a stable coordination compound on a copper surface, behaving as a corrosion inhibitor . This suggests that 1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride might interact with its targets in a similar manner.
Result of Action
It is known that benzotriazole derivatives can prevent the corrosion of metals, suggesting that this compound might have similar effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is used as an active component in aircraft deicing and anti-icing fluids, indicating that it can function effectively in cold environments .
Biochemical Analysis
Biochemical Properties
1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. This interaction often leads to the inhibition or activation of enzymatic activity, depending on the specific enzyme and the nature of the interaction. For example, it can form stable complexes with enzymes, altering their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the phosphorylation status of proteins, thereby altering signal transduction pathways. Additionally, it can influence the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that its effects on cellular function can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate enzymatic activity and cellular processes without causing significant toxicity. At high doses, it can lead to toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux. Its involvement in these pathways highlights its importance in regulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its intended biomolecules, thereby modulating their activity and function .
Properties
IUPAC Name |
1-methylbenzotriazole-5-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-12-7-3-2-5(8(9)13)4-6(7)10-11-12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWYKNCOAJIRNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)Cl)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380178 |
Source
|
Record name | 1-Methyl-1H-benzotriazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-38-1 |
Source
|
Record name | 1-Methyl-1H-benzotriazole-5-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423768-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-benzotriazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.